3-{[5-Methyl-3-(trifluoromethyl)-1H-pyrazol-1-YL]methoxy}benzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{[5-Methyl-3-(trifluoromethyl)-1H-pyrazol-1-YL]methoxy}benzaldehyde is an organic compound that features a trifluoromethyl group, a pyrazole ring, and a benzaldehyde moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[5-Methyl-3-(trifluoromethyl)-1H-pyrazol-1-YL]methoxy}benzaldehyde typically involves multiple steps. One common method includes the formation of the pyrazole ring followed by the introduction of the trifluoromethyl group. The final step involves the attachment of the benzaldehyde moiety. Key reagents used in these steps include methyl hydrazine hydrochloride and various electrophiles .
Industrial Production Methods
Industrial production methods for this compound often utilize flow chemistry techniques to ensure precise control over reaction conditions and to avoid precipitation issues. This approach allows for the scalable production of the compound with high purity .
Chemical Reactions Analysis
Types of Reactions
3-{[5-Methyl-3-(trifluoromethyl)-1H-pyrazol-1-YL]methoxy}benzaldehyde undergoes several types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The trifluoromethyl group can participate in various substitution reactions.
Common Reagents and Conditions
. Oxidation reactions often use oxidizing agents like potassium permanganate, while reduction reactions may use reducing agents such as sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the aldehyde group yields carboxylic acids, while reduction yields alcohols.
Scientific Research Applications
3-{[5-Methyl-3-(trifluoromethyl)-1H-pyrazol-1-YL]methoxy}benzaldehyde has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the production of agrochemicals and materials with specific desired properties.
Mechanism of Action
The mechanism of action of 3-{[5-Methyl-3-(trifluoromethyl)-1H-pyrazol-1-YL]methoxy}benzaldehyde involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can influence the compound’s electronic properties, affecting its reactivity and interactions with other molecules. The pyrazole ring can participate in hydrogen bonding and other interactions, contributing to the compound’s overall activity .
Comparison with Similar Compounds
Similar Compounds
3-Fluoro-5-(trifluoromethyl)benzaldehyde: Similar structure but with a fluorine atom instead of the pyrazole ring.
5-Bromo-α,α,α-trifluoro-m-tolualdehyde: Contains a bromine atom and a trifluoromethyl group but lacks the pyrazole ring.
Uniqueness
3-{[5-Methyl-3-(trifluoromethyl)-1H-pyrazol-1-YL]methoxy}benzaldehyde is unique due to the presence of both the trifluoromethyl group and the pyrazole ring, which confer distinct electronic and steric properties. These features make it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C13H11F3N2O2 |
---|---|
Molecular Weight |
284.23 g/mol |
IUPAC Name |
3-[[5-methyl-3-(trifluoromethyl)pyrazol-1-yl]methoxy]benzaldehyde |
InChI |
InChI=1S/C13H11F3N2O2/c1-9-5-12(13(14,15)16)17-18(9)8-20-11-4-2-3-10(6-11)7-19/h2-7H,8H2,1H3 |
InChI Key |
FBHITMWUGMAWKO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1COC2=CC=CC(=C2)C=O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.